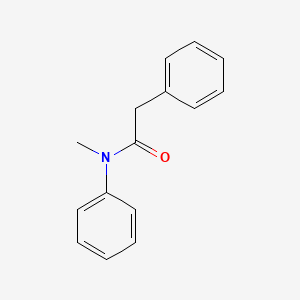

![molecular formula C17H17NO4 B5585833 methyl 3-[(3-phenoxypropanoyl)amino]benzoate](/img/structure/B5585833.png)

methyl 3-[(3-phenoxypropanoyl)amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-[(3-phenoxypropanoyl)amino]benzoate” is a chemical compound. Its empirical formula is C15H13NO4 and it has a molecular weight of 271.27 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “methyl 3-[(3-phenoxypropanoyl)amino]benzoate” is complex. The SMILES string representation of the molecule isO=C(OC1=CC=CC=C1)NC2=CC=CC(C(OC)=O)=C2 . This indicates that the molecule contains a benzene ring attached to an ester group and an amide group. Chemical Reactions Analysis

While specific chemical reactions involving “methyl 3-[(3-phenoxypropanoyl)amino]benzoate” are not available, esters in general can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions. They can also be converted to amides via an aminolysis reaction. Furthermore, esters can undergo trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis

“Methyl 3-[(3-phenoxypropanoyl)amino]benzoate” is a solid compound . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique

β-Catenin Degradation Inducer

“Methyl 3-[(3-phenoxypropanoyl)amino]benzoate” is a cell-permeable compound that targets β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation . This property makes it a potential therapeutic agent for diseases where β-catenin plays a crucial role, such as colorectal cancer .

Anti-Proliferative Agent

This compound has shown anti-proliferation efficacy against Wnt-dependent cancer growth both in vitro and in vivo . It selectively inhibits the proliferation of cancer cells that are dependent on Wnt signaling .

Therapeutic Applications in Cancer

The compound has potential therapeutic applications in cancer treatment. It has been observed to induce a considerable rise in the caspase-3 level and a significant reduction in TNF- α . Both caspase-3 and TNF- α play important roles in apoptosis, the process of programmed cell death, which is a target for cancer therapy .

Antimicrobial Agent

Para-aminobenzoic acid (PABA) compounds, which include “methyl 3-[(3-phenoxypropanoyl)amino]benzoate”, have been observed to possess antimicrobial properties . This suggests their potential as therapeutic agents in treating bacterial infections .

Anti-Alzheimer’s Agent

PABA compounds have also shown anti-Alzheimer’s properties . Alzheimer’s disease is a neurodegenerative disorder characterized by cognitive impairment, and PABA compounds could potentially be used in its treatment .

Anti-Inflammatory Agent

PABA compounds have anti-inflammatory properties . Inflammation is a biological response to harmful stimuli and plays a key role in many diseases. Therefore, these compounds could potentially be used in the treatment of inflammatory diseases .

Safety and Hazards

“Methyl 3-[(3-phenoxypropanoyl)amino]benzoate” is classified as a skin sensitizer according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has a hazard statement of H317, which means it may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

It is structurally similar to prl-8-53, a nootropic compound . PRL-8-53 has been shown to have potential cholinergic properties and can potentiate dopamine while partially inhibiting serotonin .

Biochemical Pathways

Prl-8-53, a structurally similar compound, has been shown to interact with cholinergic and dopaminergic pathways . It is possible that Methyl 3-[(3-Phenoxypropanoyl)Amino]Benzoate may affect similar pathways.

Pharmacokinetics

It is known that structurally similar compounds like prl-8-53 are orally administered .

Result of Action

Prl-8-53, a structurally similar compound, has been shown to have nootropic effects in healthy individuals .

Propriétés

IUPAC Name |

methyl 3-(3-phenoxypropanoylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-21-17(20)13-6-5-7-14(12-13)18-16(19)10-11-22-15-8-3-2-4-9-15/h2-9,12H,10-11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJXWFIXGBWJJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NC(=O)CCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5585751.png)

![2-{[(4-methylbenzyl)amino]carbonyl}phenyl acetate](/img/structure/B5585753.png)

![4-[(2,4-dichlorobenzoyl)amino]benzoic acid](/img/structure/B5585755.png)

![methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4-(3-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5585776.png)

![4-{[(2-methoxy-1-naphthyl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5585798.png)

![2-{[1-(2,4-difluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5585804.png)

![9-(5-hydroxy-2-methoxybenzyl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5585808.png)

![N-{4-[(diisopropylamino)sulfonyl]phenyl}acetamide](/img/structure/B5585825.png)

![methyl 5-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2-hydroxybenzoate](/img/structure/B5585826.png)

![3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5585834.png)